2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis((phenylamino)methyl)-
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Overview
Description
2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis((phenylamino)methyl)- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This particular compound is characterized by the presence of a benzimidazole ring with a thione group and two phenylamino groups attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis((phenylamino)methyl)- typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination and subsequent reaction with phenylamine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis((phenylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group would yield a sulfoxide or sulfone, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis((phenylamino)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis((phenylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, zinc salt (2:1)
- Thiazolo[3,2-a]benzimidazoles
Uniqueness
What sets 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis((phenylamino)methyl)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
91067-21-9 |
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Molecular Formula |
C21H19ClN4S |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1,3-bis(anilinomethyl)-5-chlorobenzimidazole-2-thione |
InChI |
InChI=1S/C21H19ClN4S/c22-16-11-12-19-20(13-16)26(15-24-18-9-5-2-6-10-18)21(27)25(19)14-23-17-7-3-1-4-8-17/h1-13,23-24H,14-15H2 |
InChI Key |
USHHFBZUVASVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=C(C=C(C=C3)Cl)N(C2=S)CNC4=CC=CC=C4 |
Origin of Product |
United States |
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